![molecular formula C15H12O4 B13061651 8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione is a compound belonging to the chromene family, which is known for its diverse biological activities. This compound features a benzopyran structure fused with a benzene ring, making it a significant molecule in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidative aromatization . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the chromene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
8-Hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
2H-Chromenes: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Coumarins: These are another class of benzopyran derivatives with significant biological properties.
Uniqueness: 8-Hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
8-hydroxy-2,2-dimethylbenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C15H12O4/c1-15(2)6-5-10-12(17)9-4-3-8(16)7-11(9)13(18)14(10)19-15/h3-7,16H,1-2H3 |
InChI Key |
ZQUFQXMCFAKBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
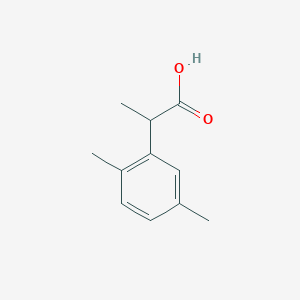
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
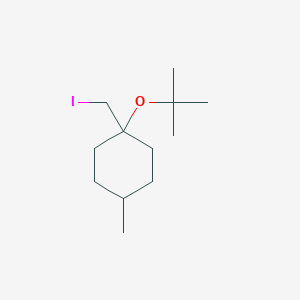


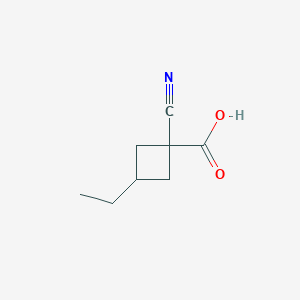
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
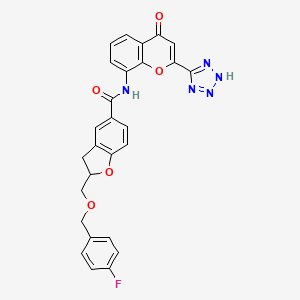
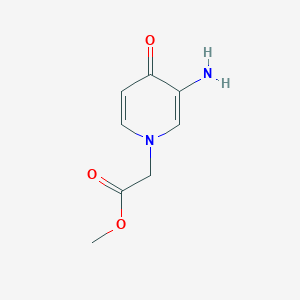
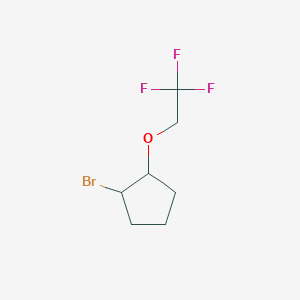


![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
